![molecular formula C25H23N3O3 B2711390 (Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 1090686-31-9](/img/structure/B2711390.png)

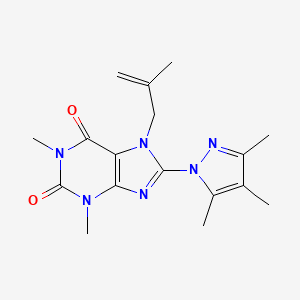

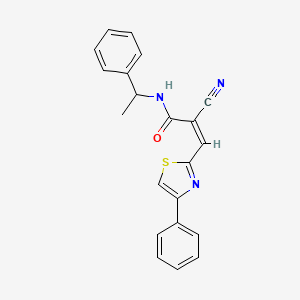

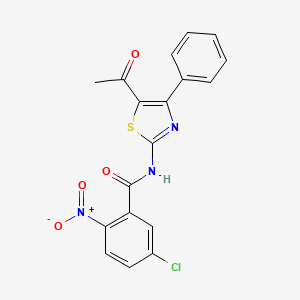

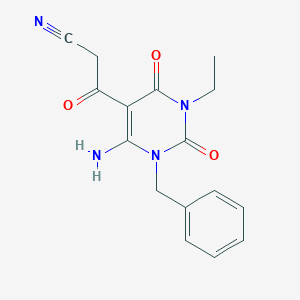

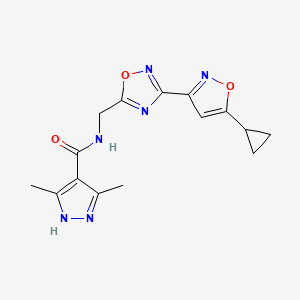

(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

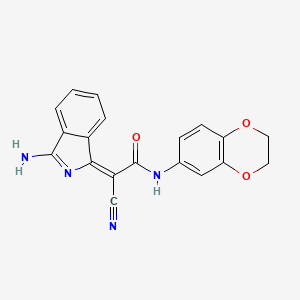

The compound “(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule. It contains functional groups such as cyano, amide, and methoxy groups, and aromatic rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current resources .Scientific Research Applications

Synthetic Pathways and Chemical Behavior

The compound (Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide, due to its complex structure, is involved in various synthetic pathways, showcasing its potential in the development of new chemical entities. One study highlights the synthesis and properties of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, prepared from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, revealing insights into the tautomeric preferences and hydrogen-bonding behaviors of similar compounds (Quiroga et al., 1999). Additionally, research into Nitriles highlights the condensation products of Dimethylaminophenylpropenon and Malonsäuredinitril, further expanding the chemical synthesis repertoire of related cyano compounds (Junek et al., 1971).

Biological Applications

Beyond synthetic chemistry, there's significant interest in the biological applications of compounds with similar structural motifs. The enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, including syntheses of pyrrolidine derivatives, underscore the potential of such compounds in medicinal chemistry (Revial et al., 2000). Another study on microwave-assisted synthesis of new pyrazolopyridines highlights their antioxidant, antitumor, and antimicrobial activities, suggesting a promising avenue for drug discovery and development (El‐Borai et al., 2013).

Advanced Materials

The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrates the utility of such compounds in creating advanced materials with potential applications in various fields, including organic electronics and photonics (Bacchi et al., 2005). Additionally, fluoroionophores based on diamine-salicylaldehyde derivatives, capable of metal chelation, highlight the potential for applications in sensing and detection technologies (Hong et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-17-12-19(13-18(2)24(17)31-16-22-6-4-5-11-27-22)14-20(15-26)25(29)28-21-7-9-23(30-3)10-8-21/h4-14H,16H2,1-3H3,(H,28,29)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSZBSXOLYRUCW-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)

![Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2711322.png)